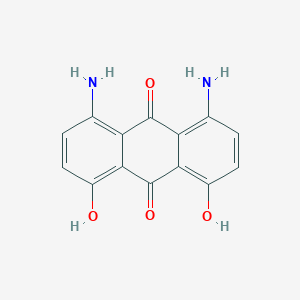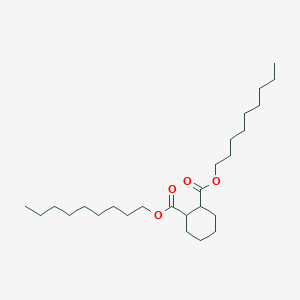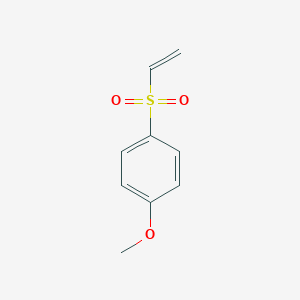
4-METHOXYPHENYL VINYLSULPHONE
Overview
Description
4-METHOXYPHENYL VINYLSULPHONE: is an organic compound characterized by the presence of a vinyl sulfone group attached to a p-anisyl (4-methoxyphenyl) moiety. This compound is notable for its applications in organic synthesis and medicinal chemistry due to its reactivity and ability to form stable products.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Sulfonylation of Olefins: This method involves the reaction of olefins with sulfonyl chlorides in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired vinyl sulfone.
Decarboxylative Sulfonylation: This method uses α,β-unsaturated carboxylic acids and sulfonyl chlorides, facilitated by a decarboxylation step. This reaction is often catalyzed by transition metals and proceeds under moderate temperatures.
Decomposition of Tosylhydrazones: Tosylhydrazones derived from aldehydes or ketones can be decomposed to form vinyl sulfones.
Industrial Production Methods: Industrial production of p-anisyl vinyl sulfone typically involves large-scale sulfonylation reactions using olefins and sulfonyl chlorides. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-METHOXYPHENYL VINYLSULPHONE can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of p-anisyl vinyl sulfone can yield sulfides or thiols, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The vinyl group in p-anisyl vinyl sulfone can participate in nucleophilic substitution reactions, forming various substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, low temperatures.
Substitution: Thiols, amines, alcohols, room temperature to moderate heating.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides, thiols.
Substitution: Substituted vinyl sulfones.
Scientific Research Applications
Chemistry: 4-METHOXYPHENYL VINYLSULPHONE is used as a building block in organic synthesis, particularly in the formation of complex molecules through cycloaddition and Michael addition reactions .
Biology: In biological research, p-anisyl vinyl sulfone is employed as a probe to study enzyme mechanisms, particularly those involving cysteine proteases. Its ability to form covalent bonds with thiol groups makes it a valuable tool in proteomics .
Medicine: Its reactivity and stability make it a promising candidate for the development of therapeutic agents .
Industry: In the industrial sector, p-anisyl vinyl sulfone is used in the production of dyes and pigments. Its reactivity allows for the formation of stable, colored compounds that are used in various applications .
Mechanism of Action
The mechanism of action of p-anisyl vinyl sulfone involves its reactivity with thiol groups in proteins and enzymes. The vinyl sulfone group undergoes a Michael addition reaction with thiols, forming a covalent bond. This reaction is particularly important in the inhibition of cysteine proteases, where the compound binds to the active site cysteine residue, preventing the enzyme from performing its catalytic function .
Comparison with Similar Compounds
- Ethyl vinyl sulfone
- Phenyl vinyl sulfone
- Methyl vinyl sulfone
Comparison: 4-METHOXYPHENYL VINYLSULPHONE is unique due to the presence of the p-anisyl group, which imparts additional reactivity and stability compared to other vinyl sulfones. The methoxy group in the p-anisyl moiety can participate in additional interactions, enhancing the compound’s binding affinity and specificity in biological systems .
Properties
IUPAC Name |
1-ethenylsulfonyl-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-3-13(10,11)9-6-4-8(12-2)5-7-9/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBPVKHLRWYNHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20936615 | |
| Record name | 1-(Ethenesulfonyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16191-87-0 | |
| Record name | 1-(Ethenesulfonyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
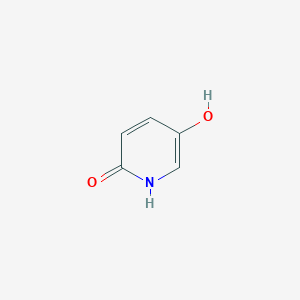
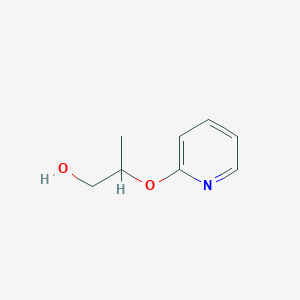

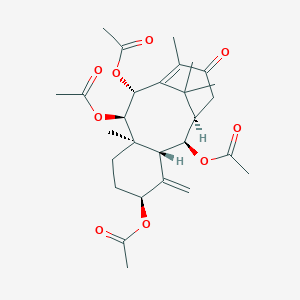
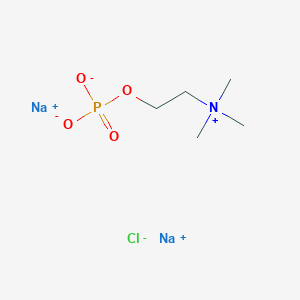
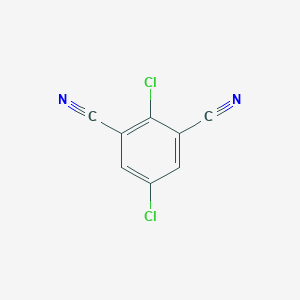
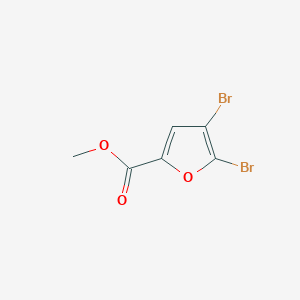
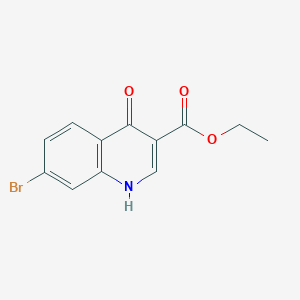
![Diethyl [[(3-bromophenyl)amino]methylene]malonate](/img/structure/B106027.png)
![[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B106038.png)


